6-Phenyl-5-hexyn-3-ol
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Overview
Description
6-Phenyl-5-hexyn-3-ol is an organic compound with the molecular formula C₁₂H₁₄O and a molecular weight of 174.2390 g/mol . It is characterized by a phenyl group attached to a hexyn-3-ol backbone, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-5-hexyn-3-ol typically involves the reaction of phenylacetylene with propargyl alcohol under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the carbon-carbon triple bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Phenyl-5-hexyn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst are employed.
Substitution: Reagents such as SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) are used for substitution reactions.
Major Products:
Oxidation: Formation of phenylhexynone.
Reduction: Formation of phenylhexene or phenylhexane.
Substitution: Formation of phenylhexynyl halides.
Scientific Research Applications
6-Phenyl-5-hexyn-3-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Phenyl-5-hexyn-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the triple bond play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing various biological and chemical processes .
Comparison with Similar Compounds
5-Hexyn-3-ol: Lacks the phenyl group, making it less versatile in certain reactions.
1-Phenyl-1-hexyn-3-ol: Similar structure but with different positioning of the phenyl group, affecting its reactivity and applications.
Uniqueness: 6-Phenyl-5-hexyn-3-ol stands out due to its unique combination of a phenyl group and a hexyn-3-ol backbone, providing distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
172981-27-0 |
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Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
6-phenylhex-5-yn-3-ol |
InChI |
InChI=1S/C12H14O/c1-2-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,10H2,1H3 |
InChI Key |
JVUYLVMRBQNROA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC#CC1=CC=CC=C1)O |
Origin of Product |
United States |
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